Liver expressed antimicrobial peptide 2

antimicrobial peptide structure-activity relationship oxidized vs. linear peptide

Liver expressed antimicrobial peptide 2 (LEAP-2) is a 40-residue cationic cysteine-rich peptide originally isolated from human blood ultrafiltrate, synthesized as a 77-amino-acid precursor predominantly expressed in the liver. The mature peptide contains two disulfide bonds at positions Cys17–Cys28 and Cys23–Cys33 in a 1–3, 2–4 connectivity pattern, forming a compact β-hairpin core stabilized by a 3₁₀-helix.

Molecular Formula
Molecular Weight
Cat. No. B1576176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLiver expressed antimicrobial peptide 2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Liver Expressed Antimicrobial Peptide 2 (LEAP-2): A Dual-Function Peptide for Antimicrobial and Metabolic Research Procurement


Liver expressed antimicrobial peptide 2 (LEAP-2) is a 40-residue cationic cysteine-rich peptide originally isolated from human blood ultrafiltrate, synthesized as a 77-amino-acid precursor predominantly expressed in the liver [1]. The mature peptide contains two disulfide bonds at positions Cys17–Cys28 and Cys23–Cys33 in a 1–3, 2–4 connectivity pattern, forming a compact β-hairpin core stabilized by a 3₁₀-helix [2]. Beyond its in vitro antimicrobial activity against Gram-positive and Gram-negative bacteria, LEAP-2 has been identified as an endogenous high-affinity antagonist of the growth hormone secretagogue receptor (GHSR1a), the receptor for the orexigenic hormone ghrelin, positioning it as a dual-function peptide at the intersection of innate immunity and energy homeostasis [3].

Why LEAP-2 Cannot Be Substituted by Hepcidin, Magainin 2, or Other In-Class Antimicrobial Peptides


LEAP-2 shares the LEAP (liver-expressed antimicrobial peptide) family designation with hepcidin (LEAP-1) and structural features such as cationic charge and disulfide bonding with other antimicrobial peptides, yet critical functional and structural differences preclude generic substitution [1]. Unlike hepcidin, which regulates systemic iron homeostasis via ferroportin internalization, LEAP-2 has been demonstrated not to induce ferroportin internalization and does not disrupt systemic iron homeostasis, confirming a divergent physiological role [2]. Furthermore, human LEAP-2 possesses a novel fold unique among cationic antimicrobial peptides, with a primary structure that exhibits no similarity to any known human peptide, including defensins and hepcidin [3]. These distinctions—combined with LEAP-2's dual antimicrobial and GHSR1a-antagonist activities—mean that neither hepcidin, magainin 2, nor truncated LEAP-2 variants can replicate the full biological profile of the mature 40-residue peptide. The evidence below quantifies these differences.

Quantitative Differentiation Evidence for LEAP-2 Procurement and Selection Decisions


Linear LEAP-2 Exhibits 16-Fold Greater Antibacterial Potency Than Oxidized LEAP-2 Against Bacillus megaterium

Human recombinant oxidized LEAP-2 (disulfide-bonded) was bactericidal against Bacillus megaterium at a minimal inhibitory concentration (MIC) of 200 μM, whereas linear (reduced) LEAP-2 achieved an MIC of 12.5 μM—a 16-fold improvement [1]. The linear form's potency was comparable to that of the reference peptide magainin 2, and both linear LEAP-2 and magainin 2 permeabilized B. megaterium membranes with equal efficiency as measured by SYTOX Green uptake, whereas oxidized LEAP-2 did not induce stain uptake [1]. This indicates that the disulfide-constrained conformation of native LEAP-2 limits its membrane-permeabilizing activity, and that selection of the reduced/linear form may be critical for applications requiring maximal antibacterial potency.

antimicrobial peptide structure-activity relationship oxidized vs. linear peptide

Linear LEAP-2 Shows Three-Fold Higher DNA-Binding Efficacy Than Oxidized LEAP-2

In gel retardation assays evaluating peptide binding to plasmid DNA, linear LEAP-2 exhibited DNA-binding efficacy three times higher than that of oxidized, disulfide-bonded LEAP-2 [1]. This suggests that the linear form may possess an additional non-membrane-targeting antibacterial mechanism—intracellular DNA binding—that is sterically hindered in the oxidized conformation. In contrast, magainin 2, which acts primarily through membrane disruption, does not exhibit this differential DNA-binding behavior dependent on oxidation state [1].

DNA binding antimicrobial mechanism non-membrane targeting

LEAP-2 Antagonizes the Ghrelin Receptor GHSR1a with Nanomolar Potency (IC₅₀ 6.0 nM), a Function Absent in Hepcidin and Other Antimicrobial Peptides

Human LEAP-2 acts as a full antagonist of GHSR1a with an IC₅₀ value of 6.0 nM, fully inhibiting ghrelin-induced receptor activation [1]. In functional assays using the β-lactamase reporter gene system, LEAP-2 suppressed the basal (constitutive) activity of GHSR1a with EC₅₀ values in the 10⁻⁸ M range, behaving as an inverse agonist [2]. By comparison, ghrelin activates GHSR1a with nanomolar EC₅₀ as an agonist, and hepcidin (LEAP-1) exhibits no measurable affinity for GHSR1a [2][3]. In vivo, LEAP-2 suppresses ghrelin-induced growth hormone release and reduces basal food intake in mice, a physiological property not shared by any other member of the LEAP antimicrobial peptide family [2].

GHSR1a antagonist ghrelin receptor appetite regulation

LEAP-2 Does Not Regulate Iron Homeostasis via Ferroportin Internalization, Unlike Hepcidin (LEAP-1)

In a systematic comparison of LEAP-1 (hepcidin) and LEAP-2 family members in rainbow trout and grass carp, cell transfection assays demonstrated that only LEAP-1 (hepcidin) can induce internalization of ferroportin—the sole cellular iron exporter—whereas LEAP-2 (LEAP-2A, LEAP-2B, and LEAP-2C) had no effect on ferroportin trafficking [1]. In a separate study using LEAP-2 knockout zebrafish, LEAP-2 deficiency did not significantly alter total iron content in liver or intestinal tissues, whereas hepcidin is well-established as the master regulator of systemic iron homeostasis [2]. Both LEAP-2 and hepcidin were induced by exogenous iron treatment in zebrafish liver cells, but LEAP-2 showed lower sensitivity to iron compared with hepcidin, requiring longer exposure times for significant upregulation [2].

iron metabolism hepcidin comparison ferroportin internalization

Plasma LEAP-2 Concentration Is 1.6-Fold Higher and Ghrelin 2.0-Fold Lower in Human Obesity, Defining a Unique LEAP-2/Ghrelin Ratio Signature

In a clinical study of 44 human participants (normal weight vs. overweight/obese), pre-prandial plasma LEAP-2 concentration was approximately 1.6-fold higher in individuals with overweight/obesity, while acyl-ghrelin concentration was approximately 2.0-fold lower (p < 0.001), independently of sex [1]. The plasma LEAP-2/acyl-ghrelin molar ratio has been proposed as a key determinant modulating acyl-ghrelin activity in response to body mass, feeding status, and blood glucose, with LEAP-2 rising and ghrelin falling in obesity—a pattern diametrically opposite to that observed during fasting [2]. No other endogenous antimicrobial peptide, including hepcidin, exhibits this reciprocal metabolic regulation with a gut-derived hormone, underscoring LEAP-2's unique position as both an antimicrobial effector and a metabolic hormone.

obesity biomarker LEAP-2 ghrelin ratio metabolic regulation

LEAP-2 Displays Greater Brain Accessibility and Longer-Lasting Central Effects Than Ghrelin

In mouse studies, centrally injected LEAP-2 blocked the orexigenic effect of ghrelin when ghrelin was administered 1, 3, or 8 hours later, but not at 24 hours, demonstrating a long-term inhibitory effect on GHSR-mediated feeding [1]. Fluorescently labeled LEAP-2 (F-LEAP2) labeled neurons predominantly in the arcuate nucleus even 3 hours post-injection, and ex vivo hypothalamic explant experiments showed that F-LEAP2 exhibited greater diffusion into brain tissue than fluorescent ghrelin [1]. This contrasts with ghrelin, whose central effects are more transient and whose brain penetration is comparatively limited, positioning LEAP-2 as a superior tool for sustained central GHSR modulation studies.

brain accessibility GHSR antagonism duration hypothalamus

Optimized Application Scenarios for Liver Expressed Antimicrobial Peptide 2 Based on Quantitative Evidence


Anti-Obesity Drug Discovery: LEAP-2-Based GHSR1a Antagonist Lead Optimization

LEAP-2's nanomolar GHSR1a antagonism (IC₅₀ 6.0 nM) and its inverse agonist activity (EC₅₀ in 10⁻⁸ M range) position it as a validated endogenous template for anti-obesity drug development [1]. The demonstrated efficacy of palmitoylated LEAP-2(1–14) analogs in suppressing ghrelin-induced food intake and growth hormone release in mice, combined with enhanced plasma stability over non-lipidized LEAP-2 fragments, supports structure-based design of truncated, lipidized LEAP-2 analogs with improved pharmacokinetic profiles [1]. The human-validated LEAP-2/ghrelin ratio shift (1.6-fold LEAP-2 increase and 2.0-fold ghrelin decrease in obesity) provides a translational biomarker framework for preclinical candidate evaluation [2].

Antimicrobial Resistance Research: LEAP-2 as Antibiotic Adjuvant Against Drug-Resistant Bacteria

The fish-derived LEAP-2 (topmouth culter) demonstrates MIC values ranging from 18.75 to 150 μg/mL against Gram-negative aquatic pathogens, including ampicillin-resistant Aeromonas hydrophila (MIC 18.75 μg/mL for LEAP-2 vs. >200 μg/mL for ampicillin) [1]. LEAP-2 combined synergistically with ampicillin in checkerboard assays and delayed the emergence of ampicillin resistance in Vibrio parahaemolyticus, demonstrating potential as an antibiotic adjuvant [1]. The linear form of human LEAP-2 provides 16-fold greater potency (MIC 12.5 μM) than the oxidized form (MIC 200 μM) against Bacillus megaterium, indicating that reduced LEAP-2 should be the preferred form for antimicrobial screening and resistance studies [2].

Metabolic Endocrinology: Investigating Ghrelin-LEAP-2-GHSR Axis in Feeding and Energy Homeostasis

LEAP-2 is the only endogenous GHSR1a antagonist identified to date, making it an irreplaceable tool for dissecting ghrelin receptor signaling [1]. Its superior brain accessibility and sustained central action (≥8 h blockade of ghrelin-induced feeding in mice) relative to ghrelin itself make it the preferred ligand for studies requiring prolonged GHSR modulation in the hypothalamus [2]. Furthermore, because LEAP-2 does not alter systemic iron homeostasis (unlike hepcidin), metabolic studies using LEAP-2 avoid the confounding variable of iron status changes that would accompany hepcidin administration [3].

Comparative Innate Immunity: LEAP-2 vs. Hepcidin Functional Divergence Studies

The demonstrated functional divergence between LEAP-2 and hepcidin—specifically, hepcidin's unique ability to induce ferroportin internalization versus LEAP-2's complete lack of this activity—provides a clean experimental system for studying structure-function relationships in the LEAP peptide family [1]. The differential tissue expression patterns of LEAP-2 (liver, intestine, kidney) versus hepcidin (primarily liver) following bacterial infection further support comparative immunology studies aimed at understanding how these two related peptides have evolved distinct roles in host defense [2]. The unique disulfide bond pattern (Cys17–Cys28, Cys23–Cys33) and novel structural fold of LEAP-2, which has no similarity to any known human peptide, makes it a valuable structural biology target [3].

Quote Request

Request a Quote for Liver expressed antimicrobial peptide 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.